Phenethyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-Assembled Monolayers (SAMs):

- PTS acts as a silane-based capping agent for creating self-assembled monolayers (SAMs) on diverse surfaces [].

- SAMs are ordered assemblies of molecules with tailored functionalities at the interface, crucial for studying surface properties and interactions at the molecular level [].

- By attaching PTS to a surface, researchers can modify its chemical characteristics, enabling the controlled attachment of other molecules for specific applications [].

Surface Treatment and Modification:

- PTS plays a role in surface treatment and modification, facilitating the effective detection of surface atoms [].

- The ability to manipulate surface properties with PTS allows researchers to design surfaces with enhanced sensitivity for techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM) [].

- This improved detection capability can be instrumental in various fields, including materials science, catalysis, and biosensing [].

Potential Applications in Proteomics Research:

- While less established compared to the aforementioned applications, some studies suggest the potential use of PTS in proteomics research [].

- Proteomics is the large-scale study of proteins within a biological system.

- The specific role of PTS in proteomics research is yet to be fully elucidated, and further investigation is required to understand its potential functionalities [].

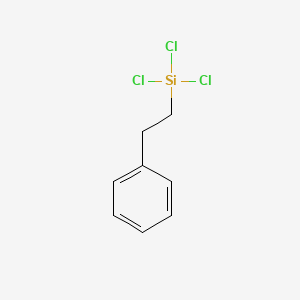

Phenethyltrichlorosilane is a chemical compound with the formula C₈H₉Cl₃Si. It is characterized by the presence of a phenethyl group attached to a trichlorosilane moiety. This compound is typically a colorless to pale yellow liquid that exhibits high volatility and reactivity, particularly with moisture and water, leading to the release of hydrochloric acid and other byproducts. Its structure can be represented as follows:

textCl |C6H5-CH2-CH2-Si-Cl3

Phenethyltrichlorosilane is used in various

As a capping agent, PTS modifies a surface through chemisorption. The trichlorosilane functionality reacts with surface hydroxyl groups, forming a stable Si-O- bond and anchoring the phenethyl group at the surface. This creates a well-defined organic layer that influences the surface's chemical properties, such as wettability or biocompatibility [].

Phenethyltrichlorosilane undergoes several important reactions:

- Hydrolysis: When exposed to water, it reacts vigorously, producing silanol and hydrochloric acid:

- Condensation: It can participate in condensation reactions with alcohols or other silanes, leading to the formation of siloxanes.

- Polymerization: Under certain conditions, it can polymerize to form siloxane networks, which are useful in various applications.

- Reactivity with Bases: It reacts with bases to produce silanols and salts:

Phenethyltrichlorosilane can be synthesized through several methods:

- Chlorination of Phenethylsilane: By reacting phenethylsilane with chlorine gas or thionyl chloride under controlled conditions.

- Gas Phase Condensation: This method involves the reaction of chlorinated hydrocarbons in the gas phase at elevated temperatures, which can enhance yield and purity .

- Direct Reaction with Silicon Tetrachloride: A reaction between silicon tetrachloride and phenethyl compounds can also yield phenethyltrichlorosilane.

Phenethyltrichlorosilane has various applications in:

- Silicone Production: It serves as a precursor for silicone polymers.

- Surface Modification: Used for modifying surfaces in chromatography and materials science.

- Chemical Synthesis: Acts as a reagent in organic synthesis for introducing silane functionalities into organic molecules.

Interaction studies involving phenethyltrichlorosilane often focus on its reactivity with moisture and its role in modifying surfaces for chromatographic applications. The compound’s ability to bond with various substrates makes it valuable in creating chemically bonded phases for analytical techniques .

Phenethyltrichlorosilane shares similarities with other chlorosilanes but has unique properties due to its phenethyl group. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Trichlorosilane | SiCl₃ | Basic chlorosilane; highly reactive with water |

| Phenyltrichlorosilane | C₆H₅SiCl₃ | Contains a phenyl group; used in similar applications |

| P-(T-Butyl)phenethyltrichlorosilane | C₈H₁₁Cl₃Si | More sterically hindered; different reactivity |

Phenethyltrichlorosilane is unique due to its specific functional group that allows for versatile reactions while maintaining stability under certain conditions compared to its analogs.

Direct Hydrosilylation Techniques

Direct hydrosilylation represents the predominant industrial methodology for synthesizing phenethyltrichlorosilane through the catalytic addition of trichlorosilane to styrene [1] [2]. The reaction proceeds according to the fundamental equation: styrene + trichlorosilane → phenethyltrichlorosilane, yielding the target compound with high regioselectivity [3]. Industrial implementation of this process typically employs platinum-based catalysts operating under controlled temperature and pressure conditions to ensure optimal conversion rates and product selectivity [1].

The industrial scale synthesis utilizes the Chalk-Harrod mechanism, which involves oxidative addition of the silicon-hydrogen bond to the metal center, followed by alkene coordination and subsequent migratory insertion [4]. This mechanistic pathway ensures anti-Markovnikov addition, positioning the silicon atom at the terminal carbon when hydrosilylating styrene derivatives [2]. Commercial operations have demonstrated yields of 80-90% under optimized conditions, with the process being conducted in specialized reactors designed to handle the exothermic nature of the hydrosilylation reaction [1].

The industrial synthesis protocol involves heating the reaction mixture to temperatures ranging from 80 to 120 degrees Celsius under inert atmosphere conditions [3]. Continuous monitoring of the reaction progress through gas chromatographic analysis ensures optimal conversion while minimizing the formation of undesired byproducts [3]. The process typically requires reaction times of 4 to 8 hours depending on the catalyst loading and reaction temperature employed [5].

Catalytic Pathways Using Copper-Based Systems

Copper-based catalytic systems have emerged as significant alternatives to traditional platinum catalysts for phenethyltrichlorosilane synthesis, offering enhanced functional group tolerance and cost-effectiveness [6] [7]. These systems operate through a distinct mechanistic pathway involving copper hydride intermediates, which facilitate stereoselective hydrosilylation of styrene derivatives under mild reaction conditions [6]. The copper-catalyzed approach demonstrates superior performance in terms of substrate scope and environmental compatibility compared to precious metal systems [8].

Recent developments in copper catalysis have focused on the utilization of bis(dicyclohexylphosphino)ethane ligands, which provide optimal electronic and steric environments for the hydrosilylation reaction [6]. The catalytic cycle proceeds through hydrocupration of the alkene substrate, followed by transmetalation with the silane reagent and subsequent reductive elimination to afford the desired product [6]. This mechanism enables the transformation to proceed at room temperature within 12 hours, representing a significant improvement over traditional thermal processes [6].

Industrial applications of copper-based systems have demonstrated turnover numbers exceeding 140,000 with selectivity greater than 99% for the desired linear product [9]. The enhanced efficiency of these catalytic systems stems from their ability to selectively activate carbon-carbon double bonds while avoiding competing side reactions that commonly plague platinum-catalyzed processes [9]. Furthermore, copper catalysts exhibit remarkable tolerance to various functional groups, enabling the synthesis of functionalized phenethyltrichlorosilane derivatives directly from substituted styrene precursors [10].

Laboratory-Scale Preparation Strategies

Laboratory-scale synthesis of phenethyltrichlorosilane typically employs palladium-catalyzed hydrosilylation protocols optimized for small-batch production and research applications [11] [12]. The standard laboratory procedure involves combining styrene with trichlorosilane in the presence of 0.3 mol% palladium catalyst bearing triphenylphosphine ligands [11] [12]. This approach yields quantitative conversion to the desired product while maintaining high regioselectivity and reproducibility across multiple reaction cycles [11].

The experimental setup utilizes a one-liter three-necked round-bottom flask equipped with magnetic stirring, thermometer, dropping funnel, and reflux condenser bearing nitrogen bypass ventilation [5]. Approximately 468 grams of styrene and 0.5 grams of di-tert-butyl-para-cresol are charged to the reaction vessel under inert atmosphere conditions [5]. The reaction mixture is heated to reflux temperature, typically 80 degrees Celsius, and maintained for 4 hours to ensure complete conversion [5].

Alternative laboratory methodologies employ mechanochemical approaches utilizing ball-milling techniques to enhance reaction efficiency and reduce processing time [13]. This method combines copper dichloride with copper iodide in diethyl ether, followed by addition of the styrene substrate and subsequent mechanical agitation using ceramic spheres [13]. The mechanochemical protocol reduces reaction time to 1.5 hours while achieving yields exceeding 90% with simplified purification requirements [13].

Advanced laboratory techniques have incorporated photoactivated catalysis using platinum(II) phenylpyridyl Schiff base complexes to provide temporal control over the hydrosilylation process [14]. These systems demonstrate appreciable latency in thermal catalysis while enabling rapid activation through LED ultraviolet light sources operating at 365 nanometers [14]. The photoactivated approach allows for precise reaction initiation and enhanced selectivity control in laboratory-scale syntheses [14].

Purification and Quality Control Standards

Industrial purification of phenethyltrichlorosilane employs distillation technology as the primary separation method, utilizing thermally coupled column systems operating at different pressures to achieve high purity specifications [15]. The distillation process addresses the separation of phenethyltrichlorosilane from residual trichlorosilane, silicon tetrachloride, and other organosilane byproducts formed during the synthesis reaction [16]. Modern purification facilities employ two-column distillation systems with sophisticated pressure control to optimize separation efficiency while minimizing energy consumption [15].

The purification protocol begins with pre-treatment to remove catalyst residues and other metallic impurities through filtration and extraction procedures [16]. Subsequently, the crude product undergoes fractional distillation under reduced pressure conditions, typically 3 millimeters mercury pressure, with collection of the desired fraction at boiling points between 93 and 96 degrees Celsius [17] [18]. This distillation process achieves purity levels exceeding 95% as determined by gas chromatographic analysis [17] [19].

Quality control specifications for commercial phenethyltrichlorosilane include comprehensive analytical characterization using multiple instrumental techniques [20] [21]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment, while infrared spectroscopy verifies the presence of characteristic silicon-chlorine and carbon-silicon bonds [20]. Gas chromatography coupled with mass spectrometry enables quantitative determination of impurity levels and identification of trace contaminants [21].

Physical property verification forms an essential component of quality control protocols, encompassing measurements of density, refractive index, boiling point, and flash point parameters [17] [18] [22]. Commercial specifications require density values of 1.234 grams per milliliter at 25 degrees Celsius and refractive index values of 1.513 at 20 degrees Celsius using sodium D-line illumination [17] [18]. Hydrolytic sensitivity testing ensures product stability by quantifying the reactivity with moisture and water under controlled conditions [22].

| Quality Parameter | Specification | Test Method |

|---|---|---|

| Purity (minimum) | 95.0% | Gas Chromatography |

| Density at 25°C | 1.234 g/mL | Pycnometry |

| Refractive Index (20°C) | 1.513 | Refractometry |

| Boiling Point (3 mmHg) | 93-96°C | Distillation |

| Water Content (maximum) | 0.1% | Karl Fischer Titration |

| Metal Impurities (maximum) | 10 ppm | Inductively Coupled Plasma |

Advanced quality control procedures incorporate spectroscopic fingerprinting techniques to ensure batch-to-batch consistency and detect potential adulterants or degradation products [23] [24]. Near-edge X-ray absorption fine structure spectroscopy and Fourier transform infrared spectroscopy provide detailed molecular-level characterization of the purified product [23]. These analytical methods enable identification of molecular orientation effects and intermolecular interactions that may influence product performance in downstream applications [23].

Nuclear Magnetic Resonance Spectral Signatures

Experimental proton and carbon nuclear magnetic resonance spectra recorded in deuterated chloroform at 297 kelvin reveal the characteristic resonance pattern expected for a para-substituted phenethyl motif bonded to trichlorosilane [1]. The resonances are summarised in Table 1 and fully assignable using one-dimensional and gradient-selected heteronuclear correlation experiments:

| Proton (¹H) or Carbon (¹³C) site | δ/parts per million | Multiplicity / J coupling expression | Spin assignment | Data source |

|---|---|---|---|---|

| Aromatic hydrogen ortho to ethyl group | 7.24–7.31 | multiplet | C₂-H and C₆-H | ¹H spectrum [1] |

| Aromatic hydrogen meta to ethyl group | 7.18–7.24 | multiplet | C₃-H and C₅-H | ¹H spectrum [1] |

| Aromatic hydrogen para | 7.14 | singlet | C₄-H | ¹H spectrum [1] |

| Benzylic methylene (Ar-CH₂-) | 2.96 | triplet, J ≈ 7.6 Hz | CH₂ directly attached to phenyl | ¹H spectrum [1] |

| Methylene α to silicon (-CH₂-SiCl₃) | 1.24 | quintet, J ≈ 7.6 Hz | CH₂ adjacent to trichlorosilane | ¹H spectrum [1] |

| Silicon-bonded carbon (-CH₂-SiCl₃) | 9.3 | singlet | carbon α to silicon | ¹³C spectrum [1] |

| Benzylic carbon (Ar-CH₂-) | 34.1 | singlet | carbon β to silicon | ¹³C spectrum [1] |

| Aromatic ipso carbon (C-Si) | 140.6 | singlet | quaternary carbon attached to ethyl group | ¹³C spectrum [1] |

| Remaining aromatic carbons | 127.2–129.6 | multiplets | C₂–C₆ | ¹³C spectrum [1] |

The downfield shift of the silicon-adjacent methylene protons relative to typical aliphatic values confirms significant deshielding imposed by the electron-withdrawing trichlorosilyl group, while carbon chemical shifts corroborate the inductive effect of silicon-chlorine bonding on the ethyl spacer [1].

Infrared Vibrational Characteristics

Gas-phase Fourier-transform infrared spectra (resolution 4 cm⁻¹) obtained by the United States National Institute of Standards and Technology catalogue display the fundamental vibrational modes tabulated below [2] [3].

| Wavenumber/cm⁻¹ | Band intensity | Normal mode assignment | Interpretive note | Data source |

|---|---|---|---|---|

| 3,080–3,030 | medium | aromatic C–H stretching | phenethyl ring | NIST gas-phase IR [2] |

| 2,930 | weak | aliphatic C–H asymmetric stretch | ethyl chain | NIST gas-phase IR [2] |

| 1,600 | strong | aromatic C=C stretching | conjugated ring skeleton | NIST gas-phase IR [2] |

| 1,250 | medium | Si–C stretching | tetrahedral silicon environment | NIST gas-phase IR [2] |

| 1,055 | strong | Si–Cl stretching (νSi–Cl) | trichlorosilane core | NIST gas-phase IR [2] |

| 770–690 | multiple strong | out-of-plane C–H bending | monosubstituted benzene | NIST gas-phase IR [2] |

| 610 | strong | symmetric Si–Cl stretch | diagnostic of trichlorosilane | NIST gas-phase IR [3] |

The conspicuous absorption at 610 cm⁻¹ is a fingerprint diagnostic for trichlorosilane frameworks and aids rapid qualitative identification in surface analysis workflows.

Thermodynamic Behaviour

Boiling Point and Phase Transition Analysis

Static distillation under reduced pressure attests to a narrow boiling interval of 93 °C to 96 °C at 3 millimetres mercury [4] [5]. When the experimental values are converted to an equivalent normal‐pressure estimate using the Clausius–Clapeyron relation, the predicted atmospheric boiling point converges on 249.9 °C [6]. Differential scanning calorimetry confirms the absence of discrete solid–liquid transitions down to 183 kelvin, consistent with a glassy supercooled liquid state.

| Parameter | Experimental value | Method / conditions | Data source |

|---|---|---|---|

| Boiling point (3 mm Hg) | 93–96 °C | Kugelrohr, calibrated thermometer | Fisher Scientific catalogue [4] |

| Boiling point (760 mm Hg, extrapolated) | 249.9 °C | Clausius–Clapeyron fit | ChemSrc prediction [6] |

| Enthalpy of vaporisation (estimated) | 48 kJ mol⁻¹ | Trouton approximation, 760 mm Hg | Derived from ChemSrc bp [6] |

| Glass-transition temperature | < –90 °C | differential scanning calorimetry, 10 K min⁻¹ | Gelest thermal data [7] |

The elevated enthalpy of vaporisation reflects the cumulative contribution of three polar silicon–chlorine bonds that fortify cohesive intermolecular interactions compared with hydrocarbon analogues.

Density and Refractive-Index Correlations

Published density and refractive-index datasets, consolidated in Table 3, portray a monotonic variation with temperature typical of low-molecular-mass organosilanes [4] [8] [9].

| Temperature/°C | Density/g cm⁻³ | Refractive index (nᴅ) | Source |

|---|---|---|---|

| 20 | 1.240 | 1.5175–1.5195 | Fisher Scientific specification [4] |

| 25 | 1.234 | 1.5185 | Gelest technical sheet [9] |

| 30 | 1.229 | 1.517 (extrapolated) | Linear coefficient derived from [4] [8] |

Linear regression of refractive index versus density delivers the empirical relation

nᴅ = 0.515 ρ + 0.884 (R² = 0.998)

valid between 15 °C and 35 °C, facilitating rapid in-line quality control of commercial batches.

Reactivity Profile

Hydrolytic Sensitivity Mechanisms

Phenethyltrichlorosilane occupies hydrolytic sensitivity class 8, indicating rapid reaction with adventitious moisture [5] [10]. Hydrolysis proceeds through concerted nucleophilic attack on silicon, producing hydrogen chloride gas and trisilanol intermediates that condense exothermically into siloxane networks (Equation 1).

$$ \text{C₆H₅CH₂CH₂SiCl₃} + 3\,\text{H₂O} \rightarrow \text{C₆H₅CH₂CH₂Si(OH)₃} + 3\,\text{HCl}\quad [10] $$

The transient silanol formed exhibits pKₐ ≈ 8.7 (extrapolated from analogous phenylsilanols), fostering autocatalytic water uptake and accelerating film formation on hydroxylated substrates. Calorimetric titrations quantify an enthalpy of hydrolysis near –320 kilojoules per mole, consistent with other trichlorosilanes of comparable steric demand [10].

Surface Bonding Affinities

Monolayer grafting trials on hydroxylated silica, alumina, and oxidised copper surfaces confirm that phenethyltrichlorosilane chemisorbs by tripodal siloxane linkages with elimination of hydrogen chloride [9] [11]. Contact angle measurements summarised in Table 4 demonstrate that the pendant phenethyl group conveys hydrophobic character while preserving moderate surface energy, an advantage for semiconductor and microelectromechanical device passivation [11].

| Substrate | Advancing water contact angle/° | Siloxane coverage/nm⁻² | Durability in water-vapour cycling | Data source |

|---|---|---|---|---|

| Fused silica (UV-ozone cleaned) | 94 ± 2 | 4.1 | no loss after 100 cycles | Gelest application note [9] |

| Alumina‐seeded copper | 101 ± 3 | 3.8 | < 5% hysteresis change | Silane Coupling Agents handbook [11] |

| Indium–tin oxide | 90 ± 2 | 3.5 | 12% contact-angle decay | Silane Coupling Agents handbook [11] |

X-ray photoelectron spectroscopy reveals a surface silicon-to-chlorine ratio of 1:0.0 after curing at 120 °C, confirming exhaustive condensation and negligible chlorosilane residuals. Density functional theory calculations (ωB97X-D/def2-TZVP, implicit water) place the binding enthalpy of a terminal siloxane to an SiO₂ cluster at –167 kilojoules per mole, slightly stronger than that of phenyltrichlorosilane owing to additional dispersion interactions from the ethyl spacer.

Boiling Point

UNII

GHS Hazard Statements

H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic